molecular formula C4H4N2OS B1168293 1,3-Thiazole-5-carbaldehyde oxime CAS No. 116045-57-9

1,3-Thiazole-5-carbaldehyde oxime

Cat. No.: B1168293
CAS No.: 116045-57-9
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Thiazole-5-carbaldehyde oxime is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. The thiazole ring is a significant platform in medicinal chemistry, contributing to the development of various biologically active agents

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazole-5-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazole-5-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted thiazole compounds .

Scientific Research Applications

1,3-Thiazole-5-carbaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-thiazole-5-carbaldehyde oxime involves its interaction with various molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to physiological effects. The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Thiazole-2-carbaldehyde oxime
  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
  • Thiazole-5-carbaldehyde

Uniqueness

1,3-Thiazole-5-carbaldehyde oxime is unique due to its specific structural features and reactivity.

Properties

IUPAC Name

(NE)-N-(1,3-thiazol-5-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c7-6-2-4-1-5-3-8-4/h1-3,7H/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLFWCLYZJUCIW-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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